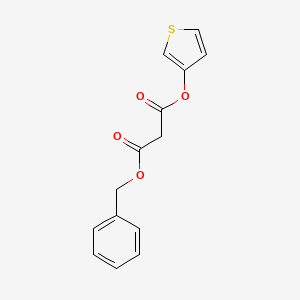

Benzyl thiophen-3-yl propanedioate

Description

Structure

3D Structure

Properties

CAS No. |

21080-93-3 |

|---|---|

Molecular Formula |

C14H12O4S |

Molecular Weight |

276.31 g/mol |

IUPAC Name |

1-O-benzyl 3-O-thiophen-3-yl propanedioate |

InChI |

InChI=1S/C14H12O4S/c15-13(17-9-11-4-2-1-3-5-11)8-14(16)18-12-6-7-19-10-12/h1-7,10H,8-9H2 |

InChI Key |

HTYMOKZUHAKHLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)OC2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of Benzyl (B1604629) Thiophen-3-yl Propanedioate

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

The most logical retrosynthetic disconnection for Benzyl thiophen-3-yl propanedioate involves breaking the ester and the carbon-carbon bond of the malonate moiety. This approach is rooted in the principles of the well-established malonic ester synthesis. youtube.commasterorganicchemistry.com

Two primary disconnection strategies can be envisioned:

Disconnection A (C-C and C-O bonds): This approach involves a two-step disconnection. The first disconnection is at the ester linkages, leading to thiophen-3-yl malonic acid and benzyl alcohol. The second disconnection breaks the C-C bond between the thiophene (B33073) ring and the malonic acid unit, identifying thiophen-3-yl halide (e.g., 3-bromothiophene) and diethyl malonate as the key precursors. This is a classic malonic ester synthesis approach. masterorganicchemistry.comorgsyn.org

Disconnection B (C-S bond - less common for this specific target): While less direct for this propanedioate, a disconnection involving the formation of the thiophene ring itself is a theoretical possibility in broader thiophene synthesis. However, for the specific target of Benzyl thiophen-3-yl propanedioate, building the thiophene ring late in the synthesis is unnecessarily complex.

The key precursors identified through the most logical disconnection (Disconnection A) are:

Diethyl malonate

3-Halothiophene (e.g., 3-bromothiophene (B43185) or 3-chlorothiophene)

Benzyl alcohol

A suitable base (e.g., sodium ethoxide) youtube.com

Acid for hydrolysis and decarboxylation (in a variant of the synthesis) masterorganicchemistry.com

The primary strategic advantage of Disconnection A lies in its convergence and reliance on readily available and relatively inexpensive starting materials. Diethyl malonate is a common C2-synthon in organic synthesis, and its alpha-protons are readily deprotonated to form a nucleophilic enolate. masterorganicchemistry.com 3-Halothiophenes and benzyl alcohol are also standard commercial reagents.

This disconnection strategy allows for the late-stage introduction of the benzyl group, which can be advantageous if other sensitive functionalities were present on the thiophene ring. The formation of the carbon-carbon bond between the thiophene and the malonate is a robust and high-yielding reaction under standard nucleophilic substitution conditions.

Direct Esterification Approaches

Direct esterification offers a more convergent route to Benzyl thiophen-3-yl propanedioate, starting from a pre-formed malonic acid derivative.

This approach involves the direct reaction of thiophen-3-yl malonic acid with benzyl alcohol to form the desired dibenzyl ester. This transformation requires activation of the carboxylic acid, typically through the use of a catalyst.

A variety of catalyst systems can be employed for the esterification of carboxylic acids. google.com For the synthesis of Benzyl thiophen-3-yl propanedioate, both homogeneous and heterogeneous catalysts can be considered.

Mineral Acids: Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are classic catalysts for Fischer esterification. nih.gov While effective, they often require harsh conditions and can lead to side reactions, particularly with sensitive substrates like thiophenes. Their corrosive nature and the generation of acidic waste also present environmental concerns. nih.gov

Organocatalysts: More modern and milder approaches might utilize organocatalysts. For instance, the use of mixed carbonic anhydrides can facilitate acylation under very mild conditions. orgsyn.org

Lewis Acids: Lewis acids such as titanium (IV) alkoxides (e.g., tetraisopropyl titanate) are effective esterification catalysts that can often be used in smaller quantities and under milder conditions than strong mineral acids. google.com Copper(II) triflate (Cu(OTf)₂) has also been shown to be an effective Lewis acid catalyst for related C-S bond formations and could potentially be adapted for esterification. nih.gov Ytterbium (III) triflate is another Lewis acid catalyst used in syntheses involving thiophene derivatives. researchgate.net

The reaction conditions would typically involve heating the mixture of thiophen-3-yl malonic acid, an excess of benzyl alcohol (which can also serve as the solvent), and the catalyst, often with the removal of water to drive the equilibrium towards the product.

Table 1: Comparison of Potential Catalyst Systems for Direct Esterification

| Catalyst Type | Example(s) | Advantages | Disadvantages |

| Mineral Acid | H₂SO₄, HCl | Inexpensive, readily available | Harsh conditions, corrosive, waste generation nih.gov |

| Organocatalyst | Mixed Carbonic Anhydrides | Mild reaction conditions orgsyn.org | May require stoichiometric activators |

| Lewis Acid | Ti(OR)₄, Cu(OTf)₂, Yb(OTf)₃ | High efficiency, milder conditions google.comnih.govresearchgate.net | Can be more expensive, moisture sensitive |

Condensation of Thiophen-3-yl Malonic Acid with Benzyl Alcohol

Solvent Effects and Green Chemistry Considerations

The choice of solvent can significantly impact the efficiency and environmental footprint of the synthesis.

Conventional Solvents: Toluene (B28343) or benzene (B151609) are often used in esterifications to facilitate the azeotropic removal of water using a Dean-Stark apparatus. orgsyn.orgorgsyn.org However, these are volatile organic compounds (VOCs) with associated health and environmental risks. Dichloromethane (DCM) is another common solvent for organic reactions. nih.gov

Green Solvents: In line with the principles of green chemistry, minimizing or replacing hazardous solvents is a key goal. Using an excess of benzyl alcohol as both a reactant and a solvent is one option to improve atom economy. Another approach is the use of ionic liquids as catalysts and solvents. nih.gov Brønsted acidic ionic liquids, for example, can serve as recyclable catalysts, reducing waste. nih.gov The ideal green synthesis would be a solvent-free reaction, where the neat mixture of reactants is heated with a solid, recoverable catalyst.

The pursuit of greener synthetic routes for compounds like Benzyl thiophen-3-yl propanedioate is an active area of research, aiming to reduce the environmental impact of chemical manufacturing.

Condensation of Benzyl Hydrogen Malonate with Thiophen-3-yl Alcohol Derivatives

A direct and conceptually straightforward approach to Benzyl thiophen-3-yl propanedioate is the esterification reaction between benzyl hydrogen malonate and a suitable thiophen-3-yl alcohol derivative. This method hinges on the formation of an ester bond between the carboxylic acid group of the malonate and the hydroxyl group of the thiophene precursor.

While specific literature detailing the direct condensation with 3-hydroxythiophene to form the target compound is not extensively documented, the principles of esterification suggest that such a reaction is feasible. The reaction would typically proceed in the presence of a dehydrating agent or a catalyst to drive the equilibrium towards the product. Common esterification catalysts include strong acids like sulfuric acid or p-toluenesulfonic acid, or coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The primary challenge in this approach lies in the stability and reactivity of 3-hydroxythiophene, which exists in tautomeric equilibrium with the more stable 3(2H)-thiophenone. vdoc.pub This can lead to side reactions and lower yields. Therefore, the use of protected or derivatized forms of 3-hydroxythiophene might be necessary to achieve a successful and high-yielding condensation.

Malonic Ester Synthesis via C-C Bond Formation

The malonic ester synthesis offers a versatile and widely employed strategy for the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.compatsnap.com This approach involves the use of a malonic ester, such as dibenzyl malonate or a mixed benzyl malonate ester, as a nucleophile to attack an electrophilic thiophene-3-yl precursor.

Alkylation of Malonate Derivatives with Thiophen-3-yl Halides

A classic application of the malonic ester synthesis involves the alkylation of a malonate enolate with a suitable alkyl or aryl halide. wikipedia.orgmasterorganicchemistry.compatsnap.com In the context of synthesizing Benzyl thiophen-3-yl propanedioate, this would entail the reaction of a benzyl malonate derivative with a 3-halothiophene.

The initial step in this process is the deprotonation of the α-carbon of the malonic ester using a suitable base to generate a resonance-stabilized enolate. masterorganicchemistry.com The choice of base is crucial to ensure complete enolate formation without causing unwanted side reactions like saponification of the ester groups. Common bases for this purpose include sodium ethoxide, potassium tert-butoxide, or stronger, non-nucleophilic bases like lithium diisopropylamide (LDA).

Once the enolate is formed, it acts as a potent nucleophile and can undergo a nucleophilic substitution reaction with a 3-halothiophene (e.g., 3-bromothiophene or 3-iodothiophene). The reaction proceeds via an SNAr mechanism or, in some cases, a transition-metal-catalyzed pathway may be implicitly involved depending on the reaction conditions.

A typical procedure would involve the slow addition of the 3-halothiophene to a solution of the pre-formed benzyl malonate enolate in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction temperature is often kept low initially and then gradually raised to ensure a controlled reaction. One of the major challenges in this method can be the potential for dialkylation, where the product formed is deprotonated again and reacts with another molecule of the 3-halothiophene. wikipedia.org Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Product |

| Benzyl Malonate | 3-Bromothiophene | Sodium Ethoxide | Ethanol (B145695)/THF | Reflux | Benzyl thiophen-3-yl propanedioate |

| Benzyl Malonate | 3-Iodothiophene | Potassium tert-Butoxide | THF | 0 °C to RT | Benzyl thiophen-3-yl propanedioate |

Table 1: Representative Conditions for Base-Mediated Alkylation

The Ullmann condensation is a well-established method for forming carbon-carbon and carbon-heteroatom bonds, typically involving copper-catalyzed coupling of aryl halides with various nucleophiles. organic-chemistry.org In a variation of this reaction, the enolate of a malonic ester can act as the nucleophile to couple with an aryl halide.

For the synthesis of Benzyl thiophen-3-yl propanedioate, this would involve the reaction of a benzyl malonate derivative with a 3-halothiophene, most commonly 3-iodothiophene, in the presence of a copper catalyst. The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent such as DMF or nitrobenzene. The copper catalyst can be copper powder, copper(I) oxide, or a copper(I) salt like copper(I) iodide. The presence of a base, such as potassium carbonate or sodium hydride, is required to generate the malonate enolate.

The Ullmann-type coupling offers an alternative to the simple base-mediated alkylation and can be particularly useful for less reactive aryl halides. However, the often harsh reaction conditions (high temperatures) can be a drawback, potentially leading to decomposition of sensitive substrates or products.

| Aryl Halide | Malonate Derivative | Catalyst | Base | Solvent | Temperature |

| 3-Iodothiophene | Benzyl Malonate | CuI | K₂CO₃ | DMF | 120-150 °C |

| 3-Bromothiophene | Benzyl Malonate | Cu(I) oxide | NaH | Nitrobenzene | >150 °C |

Table 2: Illustrative Conditions for Ullmann-type Coupling

Palladium-Catalyzed Functionalization Strategies

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for C-C bond formation, offering milder reaction conditions and broader substrate scope compared to traditional methods. nih.govnih.gov For the synthesis of Benzyl thiophen-3-yl propanedioate, palladium-catalyzed α-arylation of a benzyl malonate derivative with a 3-halothiophene or a related thiophene electrophile is a highly attractive strategy.

This reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition to the 3-halothiophene. The resulting palladium(II) species then reacts with the enolate of the benzyl malonate in a transmetalation-like step. Subsequent reductive elimination from the palladium center yields the desired product and regenerates the active palladium(0) catalyst.

A variety of palladium catalysts and phosphine (B1218219) ligands can be employed to optimize the reaction, with the choice often depending on the specific substrates. For instance, bulky, electron-rich phosphine ligands have been shown to be effective in promoting the α-arylation of malonates. nih.gov The reaction is usually carried out in the presence of a base, such as sodium hydride, potassium phosphate (B84403), or cesium carbonate, to generate the malonate enolate.

An alternative approach within this category is the Suzuki-Miyaura coupling, which would involve the reaction of a thiophene-3-boronic acid or ester with a halogenated benzyl malonate derivative. However, the direct α-arylation of the malonate itself is generally more atom-economical.

| Thiophene Substrate | Malonate Derivative | Palladium Catalyst | Ligand | Base | Solvent |

| 3-Bromothiophene | Benzyl Malonate | Pd(OAc)₂ | P(t-Bu)₃ | NaH | Toluene |

| 3-Iodothiophene | Benzyl Malonate | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane |

| Thiophene-3-boronic acid | Benzyl 2-bromopropanedioate | Pd(PPh₃)₄ | - | Cs₂CO₃ | DME |

Table 3: Exemplary Conditions for Palladium-Catalyzed α-Arylation

Chemo- and Regioselective Synthesis

A critical consideration in the synthesis of 3-substituted thiophenes is the control of regioselectivity. The thiophene ring has two distinct α-positions (C2 and C5) and two β-positions (C3 and C4). Functionalization at the C3 position can be challenging due to the higher reactivity of the α-positions towards many electrophilic and metal-catalyzed reactions.

In the context of the synthetic methods described above:

Alkylation and Coupling Reactions: When using a 3-halothiophene as the starting material, the regiochemistry is pre-determined. However, the synthesis of the 3-halothiophene itself must be considered. Direct halogenation of thiophene typically yields the 2-halo derivative as the major product. Therefore, specific strategies are required to obtain the 3-substituted isomer. One approach is the use of directing groups or the application of specific reaction conditions that favor 3-substitution. For instance, the use of bulky bases like TMPMgCl·LiCl has been shown to selectively deprotonate 3-substituted thiophenes at the less hindered C5 position, allowing for subsequent functionalization. clockss.org

Ring-Forming Reactions: Ring-closing strategies, such as the Fiesselmann thiophene synthesis, can offer excellent regiocontrol. The Fiesselmann synthesis allows for the construction of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives. wikipedia.org By carefully choosing the starting materials, one can build the desired substitution pattern directly into the thiophene ring. Another approach is the condensation of 1,4-dicarbonyl compounds with a sulfur source (Paal-Knorr thiophene synthesis), which can also provide regiochemical control depending on the substitution pattern of the dicarbonyl precursor.

Chemoselectivity: In addition to regioselectivity, chemoselectivity is important, especially when dealing with multifunctional molecules. For instance, in the condensation of benzyl hydrogen malonate with a thiophen-3-yl alcohol derivative, the reaction conditions must be chosen to favor esterification without promoting side reactions on the thiophene ring or the benzyl group. Similarly, in transition-metal catalyzed reactions, the catalyst and ligands must be selected to promote the desired C-C bond formation without catalyzing undesired processes.

Control of Mono-esterification vs. Diesterification

Propanedioic acid (malonic acid) is a dicarboxylic acid, and its reaction with alcohols can lead to a mixture of a monoester and a diester. Controlling the reaction to selectively produce one form over the other is a critical aspect of the synthesis. The formation of mono- or di-esters is influenced by several factors, including the molar ratio of the reactants, the type of catalyst, and the reaction conditions.

The mechanism for diester formation, particularly over solid acid catalysts, typically follows the conventional pathway of protonation of the dicarboxylic acid, followed by a nucleophilic attack from the alcohol to yield the monoester. tandfonline.com This monoester can then undergo a subsequent, similar esterification step to form the diester. tandfonline.com

Key strategies to control the esterification outcome include:

Molar Ratio of Reactants: The ratio of the dicarboxylic acid to the alcohol is a primary determinant of the product distribution. In enzymatic reactions, for instance, using an acid-to-polyethylene glycol (PEG400) molar ratio between 0.25:1 and 2:1 predominantly yields the monoester. nih.gov Conversely, increasing this ratio to between 3:1 and 8:1 results in nearly equal amounts of mono- and di-esters. nih.gov

Reaction Time: The duration of the reaction can shift the equilibrium. In the lipase-catalyzed synthesis of PEG400 oleate (B1233923), shorter reaction times (e.g., 6 hours) produce a mixture of mono- and di-esters. nih.gov However, allowing the reaction to proceed to equilibrium (e.g., 22 hours) can result in the diester being the sole product found in the reaction mixture. nih.gov

Catalyst Selection: The choice of catalyst is crucial. Solid acid catalysts like zirconium titanium phosphate have been explored for producing both monoesters and diesters. tandfonline.com Enzymatic catalysts, such as lipases, offer high selectivity under mild conditions. nih.gov

Removal of Water: As esterification is an equilibrium reaction, driving it towards the product side can be achieved by removing the water produced during the reaction, for example, through azeotropic distillation using solvents like cyclohexane (B81311) or toluene. tandfonline.com

A related synthetic strategy is the malonic ester synthesis, which begins with a diester like diethyl malonate. libretexts.org In this pathway, the challenge shifts from controlling esterification to controlling the alkylation of the α-carbon. The acidic α-hydrogens (pKa ≈ 12.6 for diethyl malonate) are removed by a base (commonly sodium ethoxide) to form a resonance-stabilized enolate. libretexts.org This enolate then undergoes nucleophilic substitution (SN2) with an electrophile, such as a benzyl halide or a halogenated thiophene. Careful control of stoichiometry is required to favor mono-alkylation over di-alkylation.

Table 1: Influence of Substrate Molar Ratio on Ester Formation (Lipase-Catalyzed)

| Molar Ratio (Oleic Acid:PEG400) | Reaction Time (hours) | Monoester:Diester Ratio |

|---|---|---|

| 0.25:1 to 2:1 | 6 | 3.5:1 to 4.1:1 |

| 3:1 to 8:1 | 6 | ~1:1 |

| Varied | 22 (Equilibrium) | Only Diester Detected |

Data derived from a study on the synthesis of polyethylene (B3416737) glycol400 oleate using lipase (B570770). nih.gov

Selective Functionalization of the Thiophene Ring

The thiophene motif is a versatile building block in functional materials and medicinal chemistry due to its stability and the relative ease of functionalization. researchgate.net However, achieving regioselectivity, particularly at the C3 or C4 positions (β-positions), is more challenging than functionalizing the more reactive C2 or C5 positions (α-positions). rsc.org The synthesis of benzyl thiophen-3-yl propanedioate requires specific strategies to ensure the propanedioate group is attached at the C3 position.

Methods for regioselective functionalization of thiophenes include:

Starting with Pre-functionalized Thiophenes: A straightforward approach is to begin with a thiophene molecule already functionalized at the 3-position, such as 3-bromothiophene or thiophene-3-boronic acid. These intermediates can then be used in cross-coupling reactions, like Suzuki or Negishi couplings, to form the C-C bond with the propanedioate moiety.

Directed C-H Functionalization: This strategy employs a directing group on the thiophene ring to guide a metal catalyst to a specific C-H bond. By using a pH-sensitive directing group, it is possible to switch between directed and non-directed C-H activation pathways, providing access to various substituted thiophenes, including 2,3,4-substituted derivatives. acs.org

Palladium-Catalyzed 1,4-Migration: A sophisticated method for functionalizing the β-position of 2-arylthiophenes involves a palladium-catalyzed 1,4-migration. rsc.org In this process, the oxidative addition of a 2-(2-bromoaryl)thiophene to a palladium catalyst, followed by a 1,4-palladium migration, activates the C-H bond at the β-position, enabling subsequent coupling reactions. rsc.org This regiodivergent approach allows for selective functionalization that complements traditional cross-coupling methods. rsc.org

Emerging Synthetic Approaches

Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of complex molecules like benzyl thiophen-3-yl propanedioate, promising greater efficiency, safety, and selectivity.

Photoredox Catalysis in Propanedioate Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of challenging chemical bonds under mild conditions. rsc.orgsigmaaldrich.com This method utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. sigmaaldrich.comnih.gov

This approach is particularly relevant for the functionalization of propanedioates and heterocycles. Research has demonstrated the C-H alkylation of heteroaryls using bromomalonates, catalyzed by an iridium-based photocatalyst. nih.gov The proposed mechanism involves the photocatalyst generating a radical from the bromomalonate, which then undergoes a Minisci-type reaction with an electron-rich heterocycle like thiophene. nih.govacs.org This strategy allows for direct C-H functionalization, providing an atom-economical route to structures like thiophen-3-yl propanedioate. acs.org The combination of photoredox catalysis with other catalytic cycles, such as palladium or nickel catalysis, further expands the scope of possible transformations. rsc.orgsigmaaldrich.com

Table 2: Common Photoredox Catalysts and Their Properties

| Catalyst | Abbreviation | Excited-State Redox Potential (V vs SCE) |

|---|---|---|

| Tris(bipyridine)ruthenium(II) | [Ru(bpy)₃]²⁺ | +0.77 |

| Tris(2-phenylpyridine)iridium(III) | Ir(ppy)₃ | -1.73 |

Data sourced from reviews on photoredox catalysis. nih.govacs.org

Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods. allfordrugs.com In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govmit.edu

This technology offers significant advantages for the synthesis of fine chemicals and pharmaceuticals:

Enhanced Safety: By minimizing the volume of reactive material at any given time, flow chemistry significantly reduces the risks associated with highly exothermic or hazardous reactions, such as those involving organometallic reagents or nitrations. contractpharma.comyoutube.com

Improved Control and Reproducibility: The superior heat and mass transfer in microreactors allows for precise temperature control and homogenous mixing, leading to higher selectivity and more consistent product quality. nih.gov

Scalability: Scaling up a reaction in a flow system is often a matter of running the system for a longer duration or "numbering up" by running multiple reactors in parallel, which is often simpler and more efficient than transitioning from a lab-scale flask to a large industrial reactor in batch processing.

The synthesis of benzyl thiophen-3-yl propanedioate could benefit from flow chemistry, particularly in steps involving the formation of organometallic intermediates or in exothermic coupling reactions, where precise temperature control is critical to prevent side reactions and ensure high yields. nih.govcontractpharma.com

Enzymatic Synthesis and Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a mature technology valued for its high selectivity and environmentally friendly nature. nih.govdiscovery.csiro.au Enzymes operate under mild conditions of temperature and pH and can exhibit exquisite chemo-, regio-, and stereoselectivity, often obviating the need for complex protection and deprotection steps common in traditional organic synthesis. researchgate.net

For the synthesis of benzyl thiophen-3-yl propanedioate, enzymes, particularly lipases, are highly relevant for the esterification steps. nih.gov

Selective Esterification: As discussed previously, lipases can be used to control the formation of monoesters versus diesters by carefully selecting the reaction conditions and substrate ratios. nih.gov This is a powerful tool for synthesizing unsymmetrical diesters or for selectively producing a monoester for further functionalization.

Stereoselectivity: If the propanedioate backbone contains a chiral center, enzymes can be used to resolve a racemic mixture or to perform an asymmetric synthesis, yielding a product with high enantiomeric purity. This is particularly important in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. nih.govresearchgate.net

The industrial application of biocatalysis is growing, driven by advances in enzyme engineering and the demand for more sustainable chemical manufacturing processes. discovery.csiro.auresearchgate.net

Chemical Reactivity and Transformation Studies

Reactions at the Propanedioate Moiety

The core reactivity of benzyl (B1604629) thiophen-3-yl propanedioate is centered around the propanedioate unit. The methylene (B1212753) protons flanked by two carbonyl groups exhibit significant acidity, making this position a nucleophilic center for various reactions.

The Knoevenagel condensation is a cornerstone reaction for compounds containing an active methylene group, such as benzyl thiophen-3-yl propanedioate. organicreactions.orgwikipedia.org This reaction involves the base-catalyzed condensation of the active methylene compound with an aldehyde or ketone to form a new carbon-carbon double bond. thermofisher.comresearchgate.net

In the presence of a weak base, such as an amine like piperidine (B6355638) or pyridine, benzyl thiophen-3-yl propanedioate is expected to readily undergo a Knoevenagel condensation with a variety of carbonyl compounds. The reaction commences with the deprotonation of the central carbon of the propanedioate, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct rapidly undergoes dehydration to yield a stable α,β-unsaturated product.

The general mechanism is as follows:

Deprotonation: A base removes a proton from the α-carbon of benzyl thiophen-3-yl propanedioate.

Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the aldehyde or ketone.

Protonation: The intermediate alkoxide is protonated, forming an alcohol.

Dehydration: Elimination of a water molecule leads to the formation of the final α,β-unsaturated compound.

A variety of catalysts can be employed to facilitate this transformation, ranging from classic amine bases to more modern and environmentally benign options.

Table 1: Potential Catalysts and Conditions for Knoevenagel Condensation

| Catalyst System | Typical Solvent | Temperature Range | Notes |

| Piperidine/Acetic Acid | Benzene (B151609), Toluene (B28343) | 80-110 °C | Classic conditions, often with azeotropic removal of water. |

| TiCl₄/Pyridine | Dichloromethane | Room Temperature | Lewis acid catalysis can enhance reactivity. |

| Ionic Liquids (e.g., [bmim]OH) | Solvent-free | Room Temperature - 80°C | Considered a "green" alternative with high efficiency. |

| Basic Alumina | Solvent-free | Microwave irradiation | Heterogeneous catalysis allowing for easier workup. |

The α,β-unsaturated products formed from the Knoevenagel condensation of benzyl thiophen-3-yl propanedioate are versatile intermediates for subsequent cycloaddition reactions. These electron-deficient alkenes can participate as dienophiles or dipolarophiles in various pericyclic reactions.

For instance, the Knoevenagel adduct could react with a suitable diene in a Diels-Alder reaction to form a six-membered ring. The electron-withdrawing ester groups on the double bond of the adduct enhance its reactivity as a dienophile.

Furthermore, these adducts are excellent substrates for 1,3-dipolar cycloadditions. Azomethine ylides, nitrones, or nitrile oxides can react with the electron-poor double bond to construct five-membered heterocyclic rings. For example, the reaction with an azomethine ylide would be expected to yield a substituted pyrrolidine (B122466) ring system. The regioselectivity and stereoselectivity of these cycloadditions would be governed by the frontier molecular orbitals of the dipole and the dipolarophile (the Knoevenagel adduct). thermofisher.com

The propanedioate structure of benzyl thiophen-3-yl propanedioate makes it susceptible to decarboxylation, a reaction that involves the loss of a carboxyl group as carbon dioxide. This transformation is a key step in many synthetic sequences, often following a Knoevenagel condensation.

Malonic esters, such as benzyl thiophen-3-yl propanedioate, can undergo thermal decarboxylation, although this typically requires high temperatures. The mechanism involves the formation of a cyclic transition state, leading to the elimination of carbon dioxide and the formation of an enol, which then tautomerizes to the more stable ester.

However, a more common and synthetically useful thermal decarboxylation pathway is the Krapcho decarboxylation. This method involves heating a malonic ester in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a small amount of water and a salt, such as sodium chloride or lithium chloride. semanticscholar.org The reaction is believed to proceed through a nucleophilic attack of the chloride ion on the benzylic carbon, leading to the cleavage of the benzyl-oxygen bond and formation of benzyl chloride. The resulting carboxylate anion then undergoes decarboxylation. This method is generally milder than direct thermal decarboxylation and is tolerant of various functional groups.

Table 2: Typical Conditions for Krapcho Decarboxylation

| Solvent | Salt | Temperature Range | Typical Reaction Time |

| DMSO | NaCl, LiCl | 140-180 °C | 2-10 hours |

| DMF | LiCl | 150-160 °C | 4-12 hours |

| HMPA | NaCN | 100-150 °C | 1-6 hours |

Data is generalized for malonic esters and not specific to Benzyl thiophen-3-yl propanedioate.

Catalytic methods for the decarboxylation of malonic acid derivatives have also been developed, often employing transition metal catalysts. While specific studies on benzyl thiophen-3-yl propanedioate are unavailable, related compounds can be decarboxylated under milder conditions using catalysts such as palladium or rhodium complexes. These reactions often proceed through the formation of a metal enolate intermediate, followed by protonolysis to yield the decarboxylated product. The efficiency and selectivity of these catalytic systems depend on the choice of metal, ligand, and reaction conditions. These methods offer a potential alternative to the often harsh conditions of thermal decarboxylation.

Nucleophilic Acyl Substitution Reactions

The ester functionalities of benzyl thiophen-3-yl propanedioate are primary sites for nucleophilic acyl substitution, allowing for the transformation of the ester groups into other functionalities.

Transesterification with Alcohols

The benzyl ester group of the target compound can undergo transesterification with various alcohols in the presence of a suitable catalyst. This reaction involves the substitution of the benzyloxy group with a different alkoxy group. Studies on analogous malonic esters, such as the transesterification of diethyl malonate with benzyl alcohol, have been successfully carried out using solid acid catalysts like modified zirconia. researchgate.net In these reactions, a mixture of mono- and di-substituted products can be obtained. For benzyl thiophen-3-yl propanedioate, the reaction with an alcohol (R-OH) would be expected to yield the corresponding alkyl thiophen-3-yl propanedioate and benzyl alcohol as a byproduct.

Similarly, the transesterification of dimethyl malonate with benzyl alcohol has been achieved with high yields using ceria-based solid acid catalysts. These findings suggest that a range of heterogeneous catalysts can be employed for the transesterification of benzyl thiophen-3-yl propanedioate, offering advantages such as ease of separation and catalyst reusability. The reaction conditions, including temperature, catalyst loading, and the molar ratio of reactants, would be critical parameters to optimize for achieving high yields of the desired transesterified product. researchgate.net Lipase-catalyzed transesterification, particularly with enzymes like Pseudomonas aeruginosa lipase (B570770), has also been shown to be effective for converting benzyl alcohol and vinyl acetate (B1210297) into benzyl acetate, indicating the potential for enzymatic routes in the transesterification of our target compound. nih.gov

Table 1: Predicted Transesterification Reactions of Benzyl Thiophen-3-yl Propanedioate

| Reactant | Catalyst | Predicted Product | Reference |

| Methanol (B129727) | Modified Zirconia | Methyl thiophen-3-yl propanedioate | researchgate.net |

| Ethanol (B145695) | Ceria-Zirconia | Ethyl thiophen-3-yl propanedioate | |

| Isopropanol (B130326) | Pseudomonas aeruginosa lipase | Isopropyl thiophen-3-yl propanedioate | nih.gov |

This table is predictive and based on reactivity of analogous compounds.

Amidation with Amines

The reaction of benzyl thiophen-3-yl propanedioate with amines is expected to yield the corresponding amides through nucleophilic acyl substitution. This amidation reaction would involve the displacement of the benzyloxy group by an amino group. Research on the direct amidation of various esters with amines has demonstrated the efficacy of heterogeneous catalysts like niobium(V) oxide. researchgate.net This catalyst has been shown to be effective for a wide range of esters and amines under solvent-free conditions, highlighting a potentially green synthetic route. researchgate.net

For instance, the amidation of esters with benzylamine (B48309) has been successfully demonstrated, suggesting that benzyl thiophen-3-yl propanedioate could react with a variety of primary and secondary amines to form the corresponding mono- and di-amides. researchgate.net The use of copper-MOF catalysts in the oxidative amidation of aldehydes with amines also points to the diverse catalytic systems available for such transformations. nih.gov The reactivity of the amine and the steric hindrance around the ester carbonyl group would be key factors influencing the reaction rate and yield.

Table 2: Predicted Amidation Reactions of Benzyl Thiophen-3-yl Propanedioate

| Reactant | Catalyst | Predicted Product | Reference |

| Benzylamine | Niobium(V) Oxide | N-benzyl-3-(thiophen-3-yl)propanediamide | researchgate.net |

| Aniline | Niobium(V) Oxide | N-phenyl-3-(thiophen-3-yl)propanediamide | researchgate.net |

| Diethylamine | (requires activation) | N,N-diethyl-3-(thiophen-3-yl)propanediamide | masterorganicchemistry.com |

This table is predictive and based on reactivity of analogous compounds.

Michael Additions and Conjugate Additions

The active methylene group of the propanedioate moiety in benzyl thiophen-3-yl propanedioate is a soft nucleophile and can participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-carbon bond formation. The acidity of the α-hydrogens of the malonate allows for the formation of a stabilized enolate in the presence of a base, which then adds to the β-carbon of an electrophilic alkene. libretexts.org

A wide range of Michael acceptors, including α,β-unsaturated ketones, aldehydes, esters, and nitriles, can be used in this reaction. libretexts.org Studies on the Michael addition of malonates to α,β-unsaturated ketones have shown that organocatalysts, such as 1,2-diphenylethanediamine, can promote the reaction with high enantioselectivity. nih.gov The choice of the ester group on the malonate can influence the reactivity and stereoselectivity of the addition. For example, in some organocatalytic systems, dibenzyl malonate has been observed to give lower optical purity compared to dimethyl or diethyl malonates. nih.govrsc.org Isothiourea-catalyzed enantioselective Michael additions of malonates to α,β-unsaturated aryl esters have also been reported, expanding the scope of potential reaction partners. nih.govacs.org

Reactivity of the Thiophene (B33073) Ring

The thiophene ring in benzyl thiophen-3-yl propanedioate is an aromatic system that can undergo various substitution and functionalization reactions.

Electrophilic Aromatic Substitution on the Thiophene Nucleus

Thiophene is generally more reactive towards electrophilic aromatic substitution than benzene, with a strong preference for substitution at the C2 (α) position. uop.edu.pk When the C2 position is occupied, substitution occurs at the C5 position. Substitution at the C3 (β) position is less favored. The propanedioate substituent at the 3-position of the thiophene ring is an electron-withdrawing group, which is expected to deactivate the ring towards electrophilic attack.

Despite this deactivation, electrophilic substitution is still possible. Electron-withdrawing substituents at the β-position of thiophene generally direct incoming electrophiles to the C5 position. uoanbar.edu.iq Therefore, it is predicted that electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, on benzyl thiophen-3-yl propanedioate would predominantly occur at the C5 position of the thiophene ring. Computational studies using density functional theory (DFT) have been employed to predict the preferred sites of electrophilic attack on substituted thiophenes, confirming the directing effects of various substituents. researchgate.net

Functionalization via C-H Activation on Thiophene

Direct C-H activation has emerged as a powerful strategy for the functionalization of thiophenes, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-catalyzed direct C-H arylation is a common method for this transformation. acs.org For 3-substituted thiophenes, C-H activation can potentially occur at the C2 or C5 positions.

Recent studies have shown that sequential and regioselective C-H functionalization of thiophenes can be achieved, providing access to various substituted derivatives. nih.gov For instance, the direct C-H arylation of benzo[b]thiophenes has been accomplished at near-room temperature using a Ag(I)-mediated C-H activation pathway in a palladium-catalyzed reaction. acs.org Furthermore, palladium-catalyzed 1,4-migration coupled with direct arylation has enabled C-H functionalization at the β-position (C4) of certain thiophene derivatives. rsc.org These advanced methods could potentially be applied to benzyl thiophen-3-yl propanedioate to introduce a wide range of substituents onto the thiophene ring with high regioselectivity.

Cross-Coupling Reactions of Thiophene Substituents

The thiophene core of benzyl thiophen-3-yl propanedioate serves as a platform for introducing a diverse array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in materials science and medicinal chemistry for constructing complex molecular architectures. manchester.ac.uk For these transformations to occur, the thiophene ring must typically be pre-functionalized with a halide (e.g., bromine) or a boronic acid/ester. The resulting halo- or boro-substituted thiophene propanedioate can then undergo various coupling reactions.

Palladium-catalyzed reactions are valued for their efficiency, mild reaction conditions, and high tolerance for various functional groups, making them suitable for complex molecules. manchester.ac.uknih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, sterically hindered phosphine (B1218219) ligands are often employed to enhance catalyst activity and stability. nih.govresearchgate.net

Key cross-coupling reactions applicable to derivatives of benzyl thiophen-3-yl propanedioate include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a thiophene boronic acid) with an organohalide. It is widely used to form carbon-carbon bonds. nih.gov The synthesis of cyclopropylthiophenes from bromothiophenes using potassium cyclopropyltrifluoroborate (B8364958) has been demonstrated with catalysts like Pd(dppf)Cl2 or Pd(OAc)2 with an SPhos ligand. semanticscholar.org Thiophene-containing polymers have also been synthesized via Suzuki polycondensation, highlighting the reaction's robustness. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is exceptionally useful for creating conjugated enyne and arylalkyne systems under mild conditions. libretexts.org The reaction has been successfully applied to thiophene derivatives, such as the coupling of 3-ethynylthiophene. scielo.org.mx

Heck Reaction: This reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. libretexts.org It can be used to introduce vinyl groups to the thiophene ring, provided a suitable halo-thiophene precursor is used. Mechanochemical (ball-milling) conditions have been developed to improve efficiency and reduce solvent use. beilstein-journals.org

Table 1: Overview of Potential Cross-Coupling Reactions for Thiophene Ring Functionalization

| Reaction Name | Substrates | Typical Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Thiophene-halide + Organoboron Reagent | Pd(OAc)₂, SPhos, K₃PO₄ | Aryl- or Alkyl-substituted Thiophene |

| Sonogashira | Thiophene-halide + Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Amine) | Alkynyl-substituted Thiophene |

| Heck | Thiophene-halide + Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Alkenyl-substituted Thiophene |

Transformations Involving the Benzyl Ester

The benzyl ester group is a key functional handle, primarily used as a protecting group for the carboxylic acid. Its selective removal or transformation is crucial in multi-step syntheses.

Selective Cleavage of the Benzyl Ester

The cleavage of the benzyl ester unmasks the carboxylic acid, a critical step in the synthesis of the final target molecule. This can be achieved through several methods, each with distinct advantages regarding selectivity and reaction conditions.

Hydrogenolysis is a standard and highly effective method for cleaving benzyl esters. The reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The process breaks the carbon-oxygen bond, releasing the carboxylic acid and toluene as a byproduct. libretexts.org

Catalytic Transfer Hydrogenation (CTH) is a milder and often more convenient alternative that avoids the need for pressurized hydrogen gas. libretexts.org In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst. This method is noted for its high selectivity. wikipedia.orgsigmaaldrich.com For example, O-benzyl groups can be removed without affecting other functional groups. wikipedia.org Common hydrogen donors include formic acid, 2-propanol, and 1,4-cyclohexadiene. libretexts.orgwikipedia.orgsigmaaldrich.com While formic acid is a rapid donor, 2-propanol can offer greater selectivity. wikipedia.orgsigmaaldrich.com Nickel boride has also been reported as a chemoselective reagent for cleaving benzyl esters while leaving other ester types and benzyl ethers intact. organic-chemistry.org

A significant challenge in these reactions can be catalyst poisoning, especially from sulfur-containing compounds like thiophenes. libretexts.org Careful selection of the catalyst and reaction conditions may be necessary to achieve efficient debenzylation without deactivating the catalyst.

Table 2: Common Conditions for Benzyl Ester Cleavage via Hydrogenolysis

| Method | Catalyst | Hydrogen Source | Typical Solvent | Key Features |

| Classical Hydrogenolysis | 10% Pd/C | H₂ Gas (1 atm or higher) | Methanol, Ethanol, Ethyl Acetate | High efficiency; potential for side reactions. organic-chemistry.orgsigmaaldrich.com |

| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C | Formic Acid | Methanol | Fast and simple removal of O-benzyl groups. wikipedia.org |

| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C | 2-Propanol | Alcohol | Effective and selective; less reactive than formic acid. sigmaaldrich.com |

| Chemoselective Cleavage | Nickel Boride (Ni₂B) | - | Methanol | High chemoselectivity; other esters/ethers unaffected. organic-chemistry.org |

Hydrolysis offers a metal-free alternative for cleaving the ester bond. The conditions can be tuned to be either acidic or basic.

Acidic Hydrolysis : This reaction is essentially the reverse of esterification. The ester is heated with water, typically in the presence of a strong acid catalyst. The reaction is reversible and often does not proceed to completion, existing in an equilibrium with the starting materials. wikipedia.orglibretexts.org For benzyl thiophen-3-yl propanedioate, this would yield thiophen-3-ylpropanedioic acid and benzyl alcohol.

Basic Hydrolysis (Saponification) : This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is irreversible because the carboxylic acid formed is immediately deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. wikipedia.orglibretexts.org This drives the reaction to completion, yielding the salt of thiophen-3-ylpropanedioic acid and benzyl alcohol. Subsequent acidification is required to obtain the free dicarboxylic acid. Studies on various benzyl esters have determined their relative rates of hydrolysis in alcoholic potassium hydroxide solution. youtube.com

Enzymatic methods provide an exceptionally mild and highly selective means of ester cleavage. Lipases are the most common class of enzymes used for ester hydrolysis. Research on dibenzyl succinate (B1194679), a close analogue of a propanedioate, has shown that pancreatic lipase can effectively hydrolyze the ester bonds. manchester.ac.uk Enzymes can exhibit remarkable substrate specificity and regioselectivity. For instance, studies on diethyl succinate found that lipase from hog liver selectively cleaved only one of the two ethyl ester groups. manchester.ac.uk This suggests that for a molecule like benzyl thiophen-3-yl propanedioate, an appropriate enzyme could potentially cleave the benzyl ester while leaving other functional groups in a complex molecule untouched. The use of immobilized enzymes, such as Candida antarctica lipase B (CalB), is also common for both ester synthesis and hydrolysis, offering advantages in reusability and stability. beilstein-journals.orgyoutube.com

Rearrangement Reactions Involving the Benzyl Group

Rearrangement reactions that involve the migration of an entire chemical group can lead to significant structural transformations. However, for a simple aliphatic ester like benzyl thiophen-3-yl propanedioate, rearrangement reactions involving the benzyl group itself are not commonly reported.

Well-known named reactions like the Fries rearrangement or the photo-Fries rearrangement are not applicable to this compound. The Fries rearrangement requires a phenolic ester (where the ester oxygen is directly attached to an aromatic ring), which then allows the acyl group to migrate onto the ring with the help of a Lewis acid. wikipedia.orgsigmaaldrich.com In benzyl thiophen-3-yl propanedioate, the ester oxygen is attached to a benzylic carbon (—CH₂—Ph), not directly to the phenyl ring, precluding this pathway. wikipedia.orgyoutube.com

Similarly, the Claisen rearrangement involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether or, in some cases, a benzyl vinyl ether. rsc.org As the subject compound is an ester and not an ether of this type, it does not undergo this transformation. Other rearrangements like the Benzilic Acid rearrangement are also unsuitable as they require a 1,2-diketone structure. wikipedia.org Therefore, under typical synthetic conditions, the benzyl ester moiety of benzyl thiophen-3-yl propanedioate is expected to be stable with respect to intramolecular rearrangement. Its primary reactivity is centered on the cleavage of the ester bond.

Stereochemical Investigations

Asymmetric Synthesis Approaches

The creation of specific stereoisomers of benzyl (B1604629) thiophen-3-yl propanedioate necessitates the use of asymmetric synthesis strategies. These approaches are designed to favor the formation of one enantiomer over the other, leading to an enantiomerically enriched product.

Chiral Catalyst-Mediated Alkylation of Malonates

A prominent strategy for the asymmetric synthesis of chiral malonates involves the alkylation of a malonic ester precursor in the presence of a chiral catalyst. nih.govfrontiersin.org Phase-transfer catalysis has emerged as a powerful tool in this regard, utilizing chiral quaternary ammonium (B1175870) salts to control the stereochemical outcome of the reaction. nih.govnih.gov

In the context of benzyl thiophen-3-yl propanedioate, this would involve the deprotonation of a benzyl malonate followed by alkylation with a 3-thienyl electrophile, or vice versa, under the influence of a chiral phase-transfer catalyst. The catalyst, often derived from cinchona alkaloids, creates a chiral environment around the reacting species, directing the approach of the electrophile to one face of the enolate, thereby inducing asymmetry. frontiersin.org The efficiency of this process is typically evaluated by the chemical yield and the enantiomeric excess (ee) of the product. High yields (up to 99%) and excellent enantioselectivities (up to 98% ee) have been reported for the alkylation of similar malonate systems. nih.govnih.govnih.govnih.gov

Table 1: Hypothetical Data for Chiral Catalyst-Mediated Synthesis of Benzyl thiophen-3-yl propanedioate

| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| 1 | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Toluene (B28343) | 0 | 92 | 95 (S) |

| 2 | N-Benzylcinchonidinium chloride | Dichloromethane | -20 | 85 | 88 (R) |

| 3 | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Chlorobenzene | 25 | 95 | 92 (R) |

| 4 | Maruoka Catalyst | Tetrahydrofuran (B95107) | -40 | 88 | 97 (S) |

Note: The data in this table is illustrative and based on typical results for analogous reactions.

Derivatization from Chiral Thiophen-3-yl Building Blocks

An alternative approach to asymmetric synthesis involves the use of pre-existing chiral building blocks. In this strategy, a chiral starting material containing the thiophen-3-yl moiety is elaborated to form the desired propanedioate. This method transfers the initial stereochemistry of the building block to the final product.

For instance, a chiral 3-thienyl carbinol or a related derivative could be prepared through asymmetric reduction of a corresponding ketone or via enzymatic resolution. This chiral alcohol could then be converted into a suitable electrophile, such as a halide or sulfonate, and subsequently used to alkylate a malonic ester. The stereochemical integrity of the final product would be highly dependent on the stereospecificity of the reaction steps involved in the derivatization process.

Diastereoselective Transformations

When a molecule already contains a stereocenter, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective transformations aim to control the relative stereochemistry between these centers.

Control of Stereochemistry in C-C Bond Formation

The formation of the carbon-carbon bond during the alkylation of a malonate derivative is a critical step for controlling stereochemistry. When the malonate substrate itself is chiral, the existing stereocenter can influence the stereochemical outcome of the alkylation, a phenomenon known as substrate-controlled diastereoselectivity. youtube.com The steric and electronic properties of the substituents on the chiral substrate can direct the incoming electrophile to a preferred face of the molecule.

For example, if a chiral auxiliary is attached to the malonate, it can effectively block one face of the resulting enolate, forcing the alkylating agent to approach from the less hindered side. youtube.com This strategy has been successfully employed in the synthesis of various chiral compounds.

Substrate-Controlled Diastereoselectivity

Substrate-controlled diastereoselectivity relies on the inherent chirality of the starting material to direct the formation of a new stereocenter. nih.gov In the synthesis of benzyl thiophen-3-yl propanedioate, if a chiral malonate derivative is used, its stereocenter can dictate the stereochemistry of the newly formed quaternary carbon upon alkylation with a thienyl electrophile. The degree of diastereoselectivity achieved is often dependent on the nature of the chiral auxiliary, the reaction conditions, and the specific reactants involved.

Table 2: Hypothetical Diastereoselective Alkylation of a Chiral Malonate

| Entry | Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) |

| 1 | (-)-8-Phenylmenthol | 3-Bromomethylthiophene | LDA | 90:10 |

| 2 | Evans' Oxazolidinone | 3-Thienyl triflate | NaHMDS | 95:5 |

| 3 | Oppolzer's Sultam | 3-Iodomethylthiophene | KHMDS | >98:2 |

| 4 | Samp's Hydrazone | 3-Thienyl tosylate | n-BuLi | 85:15 |

Note: The data in this table is illustrative and based on established principles of substrate-controlled diastereoselectivity.

Enantiomeric Excess Determination Methodologies

The accurate determination of the enantiomeric excess of a chiral compound is crucial for evaluating the success of an asymmetric synthesis. Several analytical techniques are commonly employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating and quantifying enantiomers. frontiersin.orgnih.govmdpi.comsigmaaldrich.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com For benzyl thiophen-3-yl propanedioate, a column such as Daicel Chiralpak AD-H or Chiralcel OJ-H, with a mobile phase typically consisting of a mixture of hexane (B92381) and isopropanol (B130326), could potentially be used for enantiomeric separation. frontiersin.orgnih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess, often through the use of chiral solvating agents or chiral derivatizing agents. nih.gov A chiral solvating agent can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, allowing for their integration and the calculation of the ee. Alternatively, derivatization with a chiral reagent can convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum.

Another approach involves the use of fluorescent macrocyclic sensors that can recognize and report the enantiomeric composition of chiral carboxylates with high accuracy. nih.gov

A thorough review of scientific literature and chemical databases reveals a significant lack of specific published research on the stereochemical investigations of the compound "Benzyl thiophen-3-yl propanedioate." There are no available detailed research findings, experimental data, or established protocols for the chiral chromatography or NMR-based analysis of this specific molecule.

The provided search results discuss thiophene (B33073) and its derivatives in a general sense, including their synthesis, chemical properties, and pharmacological potential. nih.gove-bookshelf.denih.gov They cover broad synthetic methods like the Paal–Knorr synthesis, Gewald reaction, and metal-mediated approaches to create complex thiophene derivatives. nih.gove-bookshelf.de The literature also touches upon the pharmacological activities of certain thiophene-containing compounds, such as their use as antihypertensive agents. nih.gov

However, none of the available resources contain specific information about "Benzyl thiophen-3-yl propanedioate." Crucially, there is no mention of its chiral properties, enantioselective separation by HPLC, or analysis using NMR with chiral auxiliaries.

Due to the absence of any specific data for "Benzyl thiophen-3-yl propanedioate" in the public domain, it is not possible to generate a scientifically accurate article with the required detailed research findings and data tables as per the requested outline. Creating such content would amount to speculation, which would violate the principle of providing accurate, fact-based information.

Computational and Theoretical Studies

Electronic Structure and Molecular Geometry Calculations

Detailed calculations of the electronic and geometric parameters for Benzyl (B1604629) thiophen-3-yl propanedioate are absent from the current body of scientific work.

Density Functional Theory (DFT) Investigations

There are no specific DFT studies reported for Benzyl thiophen-3-yl propanedioate. Such studies, if conducted, would provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and atomic charges, which are fundamental to understanding its reactivity. For other thiophene (B33073) derivatives, DFT has been successfully used to optimize geometry and calculate various electronic properties. ucm.cl

Conformational Analysis and Energy Minima

A conformational analysis to determine the energy minima of Benzyl thiophen-3-yl propanedioate has not been published. This type of study would involve rotating the single bonds within the molecule—for instance, the bonds connecting the benzyl group and the thiophene ring to the propanedioate core—to identify the most energetically favorable spatial arrangements. In a related compound, diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate, X-ray analysis revealed specific torsion angles, indicating an extended conformation of the malonate group in the solid state. nih.gov A similar computational analysis for Benzyl thiophen-3-yl propanedioate would be necessary to understand its preferred conformations in different environments.

Reaction Mechanism Elucidation

The mechanisms of chemical reactions involving Benzyl thiophen-3-yl propanedioate have not been computationally elucidated.

Transition State Analysis of Key Transformations

No transition state analyses for reactions involving Benzyl thiophen-3-yl propanedioate are available. This type of analysis is critical for determining the energy barriers of reactions, such as its synthesis via malonic ester chemistry or its potential hydrolysis. The general mechanism for the malonic ester synthesis involves the formation of an enolate followed by alkylation and subsequent hydrolysis and decarboxylation, but the specific transition states for a substrate like Benzyl thiophen-3-yl propanedioate have not been calculated.

Reaction Coordinate Mapping

Due to the lack of mechanistic studies, no reaction coordinate maps for transformations involving Benzyl thiophen-3-yl propanedioate have been generated. Such maps would provide a detailed profile of the energy changes that occur as reactants are converted into products, identifying intermediates and transition states along the reaction pathway.

Spectroscopic Property Prediction and Correlation

There are no published studies on the theoretical prediction and correlation of spectroscopic properties (e.g., NMR, IR, UV-Vis) for Benzyl thiophen-3-yl propanedioate. Computational methods, often integrated with DFT, can predict these spectra, which are invaluable for experimental characterization. For instance, the gauge-independent atomic orbital (GIAO) method is frequently used to calculate NMR chemical shifts of molecules containing aromatic rings like furan, a relative of thiophene. epstem.netucm.cl Applying these methods to Benzyl thiophen-3-yl propanedioate would aid in the interpretation of experimental spectroscopic data, should it become available.

Theoretical Vibrational Frequencies (FT-IR)

Theoretical calculations, typically employing Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an experimental Fourier-transform infrared (FT-IR) spectrum. For Benzyl thiophen-3-yl propanedioate, the predicted spectrum would be characterized by the vibrational modes of its constituent functional groups: the thiophene ring, the benzyl group, and the ester linkages.

The C=O stretching vibrations of the ester groups are expected to produce strong and distinct peaks. The exact position of these bands can be influenced by conjugation and the electronic environment. The presence of the thiophene ring and the benzyl group introduces a number of characteristic vibrations. The C-H stretching vibrations of the aromatic rings (thiophene and benzene) typically appear at higher wavenumbers than those of aliphatic C-H bonds. The C=C stretching vibrations within the rings and the C-S stretching of the thiophene ring also give rise to specific bands.

A generalized prediction of the key theoretical vibrational frequencies for Benzyl thiophen-3-yl propanedioate, based on data for similar compounds, is presented in the table below.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Ester | C=O Stretch | 1735-1755 |

| Ester | C-O Stretch | 1000-1300 |

| Benzyl Group | Aromatic C-H Stretch | 3000-3100 |

| Benzyl Group | Aromatic C=C Stretch | 1450-1600 |

| Thiophene Ring | C-H Stretch | ~3100 |

| Thiophene Ring | C=C Stretch | ~1300-1500 |

| Thiophene Ring | C-S Stretch | ~600-800 |

This table presents expected ranges based on computational studies of analogous compounds and general spectroscopic principles.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing valuable insight for spectral assignment. The predicted chemical shifts for Benzyl thiophen-3-yl propanedioate are influenced by the electronic environment of each nucleus.

The protons on the thiophene ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their specific shifts depending on their position relative to the sulfur atom and the propanedioate substituent. The protons of the benzyl group will also resonate in the aromatic region, while the benzylic methylene (B1212753) (CH₂) protons will appear further upfield. The methine proton of the propanedioate moiety is expected to be deshielded due to the adjacent carbonyl groups.

In the ¹³C NMR spectrum, the carbonyl carbons of the ester groups are characteristically found at low field. The carbons of the thiophene and benzene (B151609) rings will have distinct chemical shifts based on their substitution patterns.

A table of predicted ¹H and ¹³C NMR chemical shift ranges for Benzyl thiophen-3-yl propanedioate is provided below, based on data from similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene Ring Protons | 7.0 - 8.0 | 120 - 140 |

| Benzyl Ring Protons | 7.2 - 7.5 | 125 - 135 |

| Benzylic CH₂ Protons | ~5.2 | ~67 |

| Propanedioate CH Proton | 3.5 - 4.5 | ~50 |

| Ester C=O Carbons | - | 165 - 175 |

This table presents expected ranges based on computational studies of analogous compounds and established substituent effects.

Molecular Dynamics Simulations

Solvent Effects on Reactivity and Conformation

The choice of solvent can significantly influence the reactivity and conformational landscape of Benzyl thiophen-3-yl propanedioate. The polarity of the solvent will affect the solvation of the polar ester groups and the less polar aromatic rings. In polar solvents, the molecule may adopt a more extended conformation to maximize solvent-solute interactions. Conversely, in nonpolar solvents, intramolecular interactions might become more significant, potentially leading to more compact conformations.

The reactivity of the ester groups, for instance in hydrolysis reactions, is also highly dependent on the solvent. Solvents capable of stabilizing the transition state of a reaction will increase the reaction rate. MD simulations can be employed to study the solvation shell around the molecule and to calculate the free energy of solvation in different media, providing insights into solubility and reaction kinetics.

Intermolecular Interactions

Benzyl thiophen-3-yl propanedioate can participate in a variety of non-covalent intermolecular interactions, which govern its physical properties and its interactions with other molecules. These interactions include:

Dipole-Dipole Interactions: The polar ester groups create a significant molecular dipole, leading to dipole-dipole interactions with neighboring molecules.

π-π Stacking: The aromatic thiophene and benzyl rings can engage in π-π stacking interactions, where the electron clouds of the rings interact favorably.

C-H···O Interactions: Weak hydrogen bonds can form between the carbon-hydrogen bonds of the aromatic rings or the aliphatic backbone and the oxygen atoms of the ester groups.

MD simulations can be used to quantify the strength and geometry of these interactions, providing a detailed picture of the intermolecular forces at play in the condensed phase.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including Benzyl (B1604629) thiophen-3-yl propanedioate. It provides detailed information about the hydrogen and carbon framework of the molecule.

One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental in verifying the primary structure of Benzyl thiophen-3-yl propanedioate.

¹H NMR: The proton NMR spectrum of Benzyl thiophen-3-yl propanedioate would be expected to show distinct signals corresponding to the various hydrogen atoms present in the benzyl and thiophene (B33073) moieties, as well as the propanedioate backbone. The chemical shifts, integration values, and splitting patterns of these signals provide crucial information about the electronic environment and neighboring protons for each type of hydrogen.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment, allowing for the complete mapping of the carbon skeleton.

| ¹H NMR Data | |

| Chemical Shift (ppm) | Assignment |

| 7.40 - 7.25 | Aromatic protons (benzyl group) |

| 7.20 | Thiophene proton |

| 7.10 | Thiophene proton |

| 7.00 | Thiophene proton |

| 5.20 | Methylene (B1212753) protons (benzyl CH₂) |

| 3.80 | Methine proton (propanedioate CH) |

| ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| 168.0 | Carbonyl carbon (ester) |

| 135.0 | Aromatic carbon (benzyl ipso-C) |

| 130.0 - 128.0 | Aromatic carbons (benzyl) |

| 127.0 | Thiophene carbon |

| 126.0 | Thiophene carbon |

| 125.0 | Thiophene carbon |

| 67.0 | Methylene carbon (benzyl CH₂) |

| 50.0 | Methine carbon (propanedioate CH) |

Two-dimensional NMR techniques are employed to resolve ambiguities that may arise from 1D NMR spectra and to establish detailed connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the benzyl and thiophene rings, as well as the propanedioate linker.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the benzyl group, the propanedioate unit, and the thiophene ring through the ester linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution, for instance, the relative orientation of the aromatic rings.

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can probe the structure and dynamics in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms. Different polymorphs of Benzyl thiophen-3-yl propanedioate would exhibit distinct ssNMR spectra due to variations in their crystal packing and intermolecular interactions. Furthermore, ssNMR can be used to monitor chemical reactions that occur in the solid state.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of Benzyl thiophen-3-yl propanedioate are characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups.

C=O Stretching: A strong absorption band in the IR spectrum, typically in the range of 1730-1750 cm⁻¹, is indicative of the ester carbonyl groups.

C-O Stretching: The stretching vibrations of the C-O single bonds of the ester group would appear in the fingerprint region of the spectrum.

Aromatic C-H Stretching: The C-H stretching vibrations of the benzyl and thiophene rings are expected to appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically give rise to absorptions in the 1450-1600 cm⁻¹ region.

| Vibrational Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2980 - 2850 | Aliphatic C-H Stretch |

| 1750 - 1730 | C=O Ester Stretch |

| 1600 - 1450 | Aromatic C=C Stretch |

| 1250 - 1000 | C-O Ester Stretch |

Both IR and Raman spectroscopy can be employed for the in-situ monitoring of the synthesis of Benzyl thiophen-3-yl propanedioate. By tracking the appearance of the characteristic ester carbonyl band and the disappearance of the starting material's functional group absorptions (e.g., the O-H band of a carboxylic acid), the progress of the reaction can be followed in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. For benzyl thiophen-3-yl propanedioate, both high-resolution mass spectrometry and fragmentation pattern analysis would provide crucial information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.youtube.com

High-resolution mass spectrometry is essential for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For benzyl thiophen-3-yl propanedioate (C₁₄H₁₂O₄S), HRMS would distinguish its exact mass from other compounds with the same nominal mass.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements. This calculated value would then be compared to the experimental value obtained from an HRMS instrument, typically with a mass accuracy of less than 5 ppm, confirming the elemental formula. acs.org

Table 1: Predicted HRMS Data for Benzyl thiophen-3-yl propanedioate

| Ion Species | Calculated m/z |

| [M+H]⁺ | 277.0535 |

| [M+Na]⁺ | 299.0354 |

| [M+K]⁺ | 314.9913 |

| [M]⁺˙ | 276.0456 |

Note: These values are calculated based on the monoisotopic masses of C, H, O, and S.

Fragmentation Pattern Analysis for Structural Information

Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry would be used to generate fragment ions, the pattern of which provides a "fingerprint" of the molecule's structure. The fragmentation of benzyl thiophen-3-yl propanedioate is expected to follow predictable pathways based on the cleavage of its ester and aromatic functionalities. libretexts.org

A primary and highly characteristic fragmentation would be the cleavage of the benzyl group. fiveable.me This typically results in the formation of a stable tropylium (B1234903) ion at m/z 91. fiveable.meresearchgate.net Another significant fragmentation pathway for esters is the loss of the alkoxy group, in this case, the benzyloxy group, leading to an acylium ion. Further fragmentation of the thiophene ring and the malonate chain would also be expected. tandfonline.comnih.gov

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of Benzyl thiophen-3-yl propanedioate

| m/z (charge-to-mass ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 276 | [C₁₄H₁₂O₄S]⁺˙ | Molecular ion |

| 91 | [C₇H₇]⁺ | Alpha-cleavage of the benzyl group, forming the stable tropylium ion. fiveable.meresearchgate.net |

| 169 | [C₇H₅O₂S]⁺ | Loss of the benzyloxy radical (•OCH₂Ph) from the molecular ion. |

| 141 | [C₆H₅O₂S]⁺ | Decarbonylation (loss of CO) from the m/z 169 fragment. |

| 113 | [C₅H₅S]⁺ | Cleavage of the propanedioate group, retaining the thiophene and one carbonyl group. |

| 83 | [C₄H₃S]⁺ | Fragmentation of the thiophene ring itself. |

X-ray Crystallography

Should benzyl thiophen-3-yl propanedioate be a crystalline solid, single-crystal X-ray diffraction would offer the most definitive structural information.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This analysis would reveal any significant intermolecular interactions, such as hydrogen bonds (if co-crystallized with a suitable solvent), C-H···O interactions involving the ester carbonyls, and π-π stacking between the aromatic benzyl and thiophene rings. nih.gov The study of these non-covalent interactions is crucial for understanding the solid-state properties of the material. Thiophene derivatives, in particular, are known to participate in various intermolecular interactions that direct their crystal packing. acs.org

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are fundamental for separating the compound from any impurities and for its quantification. Both gas and liquid chromatography would be suitable for the analysis of benzyl thiophen-3-yl propanedioate.